molecular formula C7H18Cl2N2 B8192704 (3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride

(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride

Cat. No.: B8192704
M. Wt: 201.13 g/mol
InChI Key: RQONNEOLTVCZGY-ILKKLZGPSA-N
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Description

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring with a dimethyl substitution at the 6th position and an amine group at the 3rd position The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Dimethyl Substitution:

    Amination: The amine group at the 3rd position can be introduced through reductive amination reactions using reagents such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and substituted piperidine derivatives.

Scientific Research Applications

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-6,6-Dimethylpiperidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    6-Methylpiperidin-3-amine dihydrochloride: A compound with a single methyl substitution at the 6th position.

    3-Aminopiperidine dihydrochloride: A compound with an amine group at the 3rd position but no methyl substitution.

Uniqueness

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQONNEOLTVCZGY-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CN1)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H](CN1)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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